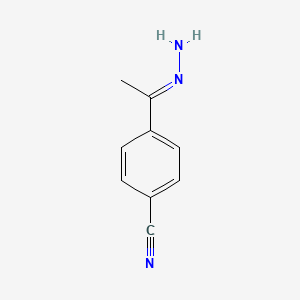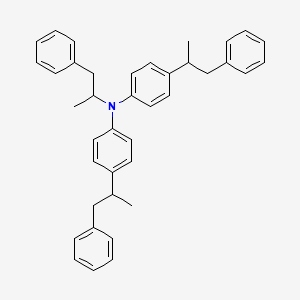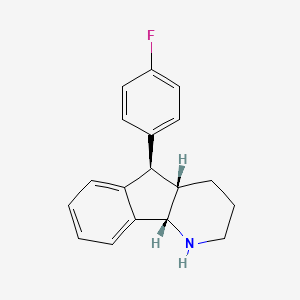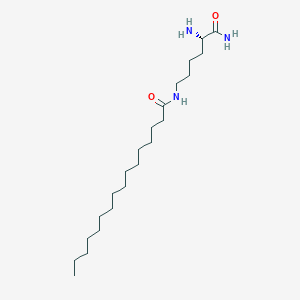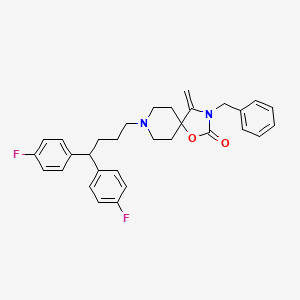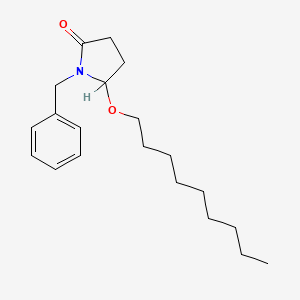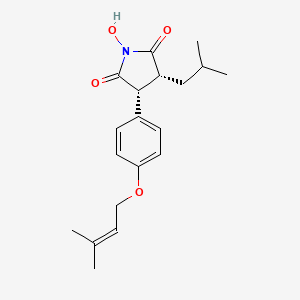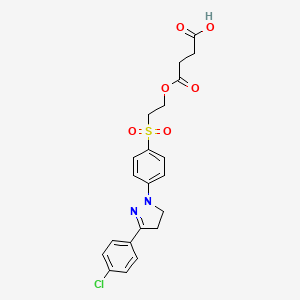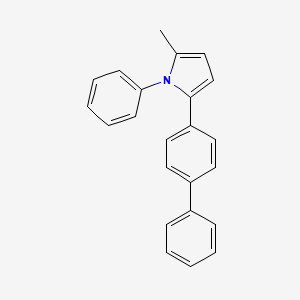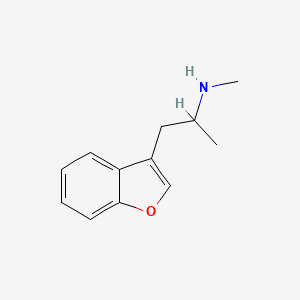
1-(1-benzofuran-3-yl)-N-methylpropan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Benzofuran-3-il)-N-metilpropan-2-amina es un compuesto químico que pertenece a la clase de derivados de benzofurano.
Métodos De Preparación
La síntesis de 1-(1-benzofuran-3-il)-N-metilpropan-2-amina generalmente implica varios pasos, comenzando con la formación del anillo de benzofurano. Un método común implica la ciclación de precursores apropiados bajo condiciones específicas. Por ejemplo, una reacción de una sola olla de 3-(4-hidroxifenil)propionato de metilo y cloruro bajo condiciones de reacción de Friedel-Crafts seguida de desulfuración reductora puede producir el anillo de benzofurano .
Los métodos de producción industrial a menudo implican optimizar estas rutas sintéticas para aumentar el rendimiento y reducir los costos. Esto puede incluir el uso de catalizadores, la selección de alta velocidad de las condiciones de reacción y los procesos de flujo continuo.
Análisis De Reacciones Químicas
1-(1-Benzofuran-3-il)-N-metilpropan-2-amina experimenta varias reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar utilizando agentes oxidantes comunes como el permanganato de potasio o el trióxido de cromo, lo que lleva a la formación de cetonas o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes como el hidruro de litio y aluminio o el borohidruro de sodio, lo que resulta en la formación de alcoholes o aminas.
Sustitución: Pueden ocurrir reacciones de sustitución nucleofílica, especialmente en el anillo de benzofurano, utilizando reactivos como halógenos o agentes alquilantes.
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes.
Aplicaciones Científicas De Investigación
1-(1-Benzofuran-3-il)-N-metilpropan-2-amina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas, particularmente en el desarrollo de productos farmacéuticos y agroquímicos.
Industria: Se utiliza en el desarrollo de colorantes, materiales fluorescentes y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de 1-(1-benzofuran-3-il)-N-metilpropan-2-amina implica su interacción con objetivos moleculares y vías específicas. Por ejemplo, se sabe que los derivados de benzofurano inhiben ciertas enzimas o receptores, lo que lleva a sus efectos biológicos. Los objetivos moleculares y las vías exactas pueden variar según la aplicación específica y la estructura del compuesto .
Comparación Con Compuestos Similares
1-(1-Benzofuran-3-il)-N-metilpropan-2-amina se puede comparar con otros derivados de benzofurano, como:
- 3H- 1Benzofuro[2,3-b]imidazo[4,5-f]quinolinas : Se utilizan como sistemas heterocíclicos fluorescentes para células solares sensibilizadas con colorante .
Benzbromarona: Conocido por su actividad uricósica y su uso en el tratamiento de la gota.
Benzofuran-2-il-(4,5-dihidro-3,5-sustituido difenilpirazol-1-il)metanona: Se estudia por su actividad anticancerígena.
La singularidad de 1-(1-benzofuran-3-il)-N-metilpropan-2-amina radica en su estructura específica, que confiere propiedades biológicas y químicas distintas, lo que la convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Número CAS |
1895838-03-5 |
|---|---|
Fórmula molecular |
C12H15NO |
Peso molecular |
189.25 g/mol |
Nombre IUPAC |
1-(1-benzofuran-3-yl)-N-methylpropan-2-amine |
InChI |
InChI=1S/C12H15NO/c1-9(13-2)7-10-8-14-12-6-4-3-5-11(10)12/h3-6,8-9,13H,7H2,1-2H3 |
Clave InChI |
OXFJYZXSCAARMC-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=COC2=CC=CC=C21)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



